

Application of Anthranilic Acid in Polymer Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anthranilic acid*

Cat. No.: *B10759529*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranilic acid (2-aminobenzoic acid) is a versatile monomer increasingly utilized in the synthesis of functional polymers. Its unique structure, featuring both an amino group and a carboxylic acid group on an aromatic ring, imparts desirable properties to the resulting polymers. The incorporation of **anthranilic acid** into polymer chains can enhance solubility, provide sites for post-polymerization modification, and influence the electrochemical and optical properties of the material. This document provides detailed application notes and experimental protocols for the synthesis of polymers incorporating **anthranilic acid**, with a focus on conducting polymers and their applications.

Key Applications

Polymers derived from **anthranilic acid**, either as homopolymers (**polyanthranilic acid**, PAA) or as copolymers, have shown significant promise in a variety of applications:

- Conducting Polymers: Copolymers of **anthranilic acid** with monomers like aniline yield conducting polymers with improved processability and electroactivity in a wider pH range compared to polyaniline (PANI) homopolymers.^{[1][2][3]} The carboxylic acid group can act as a self-doping agent, maintaining conductivity at neutral or even alkaline pH.^{[1][2]}

- Corrosion Protection: Poly**anthranilic acid** and its composites have been investigated as effective anti-corrosion coatings for metals such as stainless steel.[4][5] The polymer layer acts as a physical barrier and can also passivate the metal surface.
- Biosensors and Memory Devices: The functional carboxylic acid group on the polymer backbone provides a convenient handle for the immobilization of biomolecules, making these polymers suitable for biosensor development.[1][3] Their electrochemical properties also make them candidates for use in memory devices.[1][3]
- Water Treatment: The ability of the carboxylic acid groups to chelate metal ions makes **anthranilic acid**-based polymers effective materials for the sequestration of heavy metals from contaminated water.[2][3]
- Drug Delivery and Biomedical Applications: The biocompatibility and functionalizability of these polymers are being explored for applications in drug delivery and other biomedical fields.[6][7]

Data Presentation: Properties of Anthranilic Acid-Based Polymers

The following tables summarize key quantitative data for polymers synthesized using **anthranilic acid**, facilitating comparison of their properties.

Table 1: Electrical Conductivity of Poly(aniline-co-**anthranilic acid**) Copolymers

Monomer Molar Ratio (Aniline:Anthranilic Acid)	Oxidant	Conductivity (S/cm)	Reference
Polyaniline (control)	(NH ₄) ₂ S ₂ O ₈	5.2	[8]
3:1	(NH ₄) ₂ S ₂ O ₈	Varies with exact composition	[9]
1:3	(NH ₄) ₂ S ₂ O ₈	Varies with exact composition	[9]
Poly(o-anthranilic acid)	(NH ₄) ₂ S ₂ O ₈	10 ⁻⁸	[8]

Table 2: Corrosion Inhibition Efficiency of Polyanthranilic Acid (PANA) Nanocomposites on Stainless Steel in Acidic Medium

Polymer/Composite	Corrosion Potential (E _{corr})	Corrosion Current (I _{corr})	Inhibition Efficiency (%)	Reference
Blank (no inhibitor)	-0.3247 V	19.27 μ A/cm ²	-	[4]
PANA	-0.1077 V	15.95 μ A/cm ²	17.23	[4]
PANA-Fe	-0.0817 V	12.15 μ A/cm ²	36.95	[4]
PANA-Zn	-0.0220 V	10.05 μ A/cm ²	47.85	[4]
PANA-Mg	-0.0980 V	15.18 μ A/cm ²	21.22	[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key polymers based on anthranilic acid.

Protocol 1: Chemical Synthesis of Poly(aniline-co-o-anthranilic acid)

This protocol describes the synthesis of a copolymer of aniline and o-**anthranilic acid** via chemical oxidative polymerization using ammonium persulfate.

Materials:

- Aniline (freshly distilled)
- o-**Anthranilic acid**
- Ammonium persulfate (APS)
- Hydrochloric acid (HCl), 1 M
- N,N-Dimethylformamide (DMF)
- Methanol
- Distilled water

Procedure:

- Monomer Solution Preparation:
 - Prepare a solution of aniline and o-**anthranilic acid** in desired molar ratios (e.g., 3:1, 1:1, 1:3) in 1 M HCl. For example, to prepare a copolymer with a 1:1 molar ratio, dissolve 9.3 g of aniline and 13.7 g of o-**anthranilic acid** in 100 mL of 1.2 M HCl solution with constant stirring at room temperature.[10]
- Oxidant Solution Preparation:
 - Prepare a solution of ammonium persulfate (APS) in 1 M HCl. The molar ratio of oxidant to total monomers should typically be 1:1.
- Polymerization:

- Cool both the monomer and oxidant solutions to 0-5 °C in an ice bath.
- Slowly add the APS solution to the stirred monomer solution.
- Continue stirring the reaction mixture for 2-4 hours at 0-5 °C. The color of the solution will gradually change to dark green, indicating the formation of the polymer.

- Isolation and Purification:
 - Filter the precipitate using a Buchner funnel.
 - Wash the polymer precipitate sequentially with 1 M HCl, distilled water, and methanol to remove unreacted monomers, oligomers, and the oxidant.
 - Dry the purified polymer in a vacuum oven at 60 °C for 24 hours.

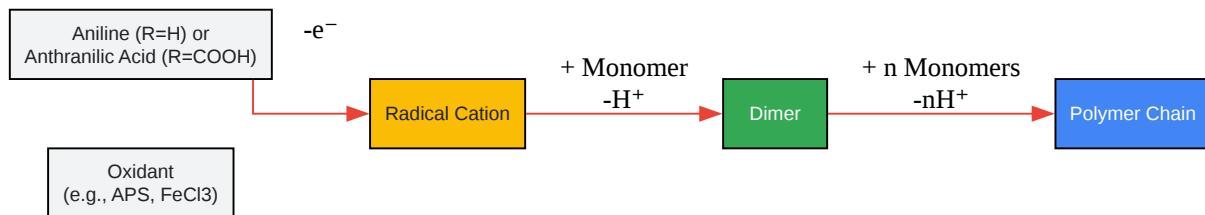
Protocol 2: Synthesis of Polyanthranilic Acid-Iron (PANA-Fe) Nanocomposite

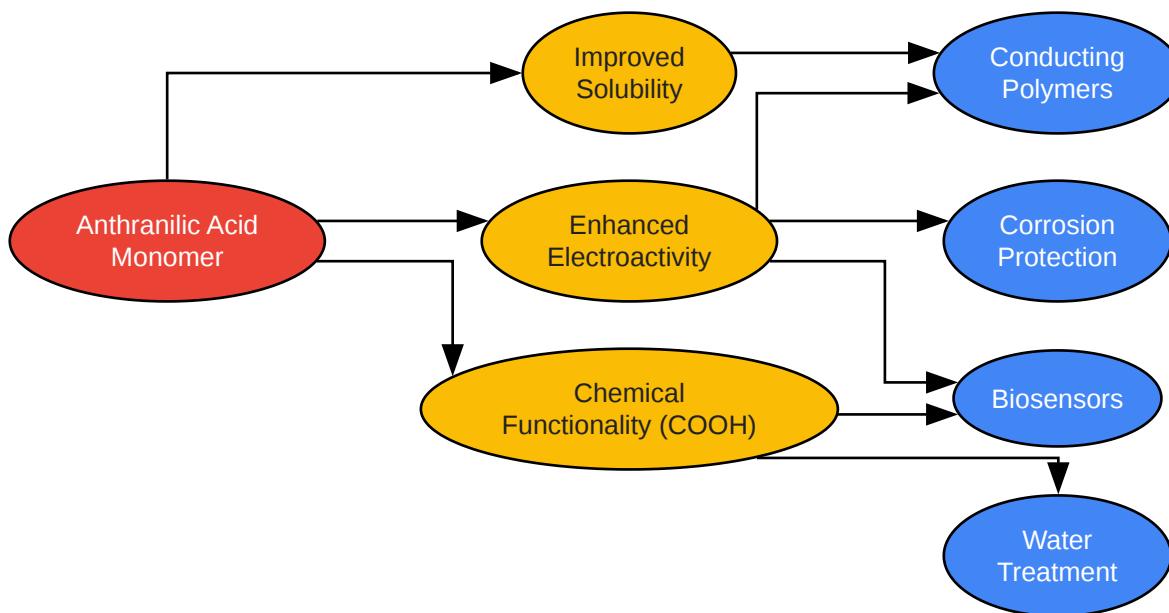
This protocol details the in-situ chemical synthesis of a PANA-Fe nanocomposite for applications such as corrosion inhibition.

Materials:

- **Anthranilic acid**
- Ferric chloride (FeCl₃)
- Hydrochloric acid (HCl), 0.1 M
- Dimethyl sulfoxide (DMSO)
- Distilled water

Procedure:


- Monomer Solution Preparation:
 - Dissolve a specific amount of **anthranilic acid** in 0.1 M HCl.


- Polymerization and Composite Formation:
 - Prepare an aqueous solution of ferric chloride. The molar ratio of **anthranilic acid** to FeCl_3 should be 1:2.[4][11] In this case, FeCl_3 acts as the oxidant.
 - Slowly add the ferric chloride solution to the stirred **anthranilic acid** solution at room temperature.
 - Continue stirring the mixture for approximately 3 hours.[4]
 - Allow the solution to stand overnight in a refrigerator to ensure complete precipitation.
- Isolation and Purification:
 - Filter the resulting brownish-black powder.
 - Wash the precipitate with distilled water to remove any unreacted species.
 - Dry the PANA-Fe nanocomposite. The product should be soluble in solvents like DMSO. [4]

Mandatory Visualizations

Polymerization Mechanism

The following diagram illustrates the general mechanism for the oxidative polymerization of aniline and its derivatives, such as **anthranilic acid**. The reaction is initiated by the oxidation of the amino group to form a radical cation, which then propagates to form the polymer chain.[5]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anthranilic Acid: A Versatile Monomer for the Design of Functional Conducting Polymer Composites - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]
- 4. scirp.org [scirp.org]
- 5. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 6. Aniline-co-o-anthranilic Acid Copolymer-Chitosan/Ag@AgCl Nanohybrid as a Carrier for (E)-N'-(Pyridin-2-ylmethylene) Hydrazinecarbothiohydrazide Release and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]

- 8. Water-Soluble Poly(aniline-co-o-anthranilic acid) Copolymers for Macromolecules - IBM Research [research.ibm.com]
- 9. Copolymers of Aniline with O-Anthranilic Acid: Synthesis and Characterization [scirp.org]
- 10. pp.bme.hu [pp.bme.hu]
- 11. Synthesis and Characterization of Poly Anthranilic Acid Metal Nanocomposites [scirp.org]
- To cite this document: BenchChem. [Application of Anthranilic Acid in Polymer Synthesis: Detailed Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10759529#application-of-anthranilic-acid-in-polymer-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com